Isbufylline (1,3-dimethyl-7-isobutylxanthine, CAS 90162-60-0) is a synthetic xanthine derivative. [] It is classified as a bronchodilator due to its ability to relax bronchial smooth muscle. [] Isbufylline has been the subject of scientific research for its potential in treating respiratory diseases, particularly asthma.
Isbufylline can be synthesized through several methods. One common synthetic route involves the alkylation of xanthine derivatives. For instance, starting from 1,3-dimethylxanthine, an alkylating agent such as 2-methylpropyl bromide can be utilized to introduce the isobutyl group at the 7-position of the xanthine core. This reaction typically requires a base to facilitate the alkylation process.
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials .
The molecular structure of Isbufylline features a xanthine backbone with two methyl groups at the 1 and 3 positions and an isobutyl group at the 7 position. The structural formula can be represented as follows:
Key structural characteristics include:
The presence of these substituents contributes to its pharmacological properties by modulating receptor interactions in bronchial tissues .
Isbufylline undergoes various chemical reactions typical of xanthines. These include:
The compound's stability under physiological conditions has been documented, indicating that it maintains its structure during metabolic processes relevant for therapeutic efficacy .
Isbufylline acts primarily as a bronchodilator through inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within bronchial smooth muscle cells. This elevation in cAMP results in relaxation of bronchial muscles and dilation of airways.
In studies involving guinea pig bronchial preparations, Isbufylline demonstrated significant relaxant activity against bronchoconstriction induced by various agents like capsaicin and carbachol. The effective concentration (IC50) values indicate its potency relative to other xanthines .
Isbufylline exhibits several notable physical and chemical properties:
These properties contribute to its formulation in pharmaceutical preparations aimed at respiratory therapies .
Isbufylline has been primarily studied for its applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. Its unique profile allows it to function effectively as a bronchodilator while minimizing side effects commonly associated with traditional xanthines.
Additionally, ongoing research explores its potential roles in other therapeutic areas, including neuroprotection and anti-inflammatory applications due to its ability to modulate various biochemical pathways within the body .
Isbufylline (chemical name: 1,3-dimethyl-7-(2-methylpropyl)xanthine) is a synthetic xanthine derivative with the molecular formula C₁₁H₁₆N₄O₂ and a molecular weight of 236.27 g/mol. Its chemical structure features a xanthine core (a purine analog) with methyl groups at the N-1 and N-3 positions and an isobutyl chain at the C-7 position. This structure is characterized by the SMILES notation CC(C)CN1C=NC2=C1C(=O)N(C)C(=O)N2C
and the InChIKey WHUWQSQEVISUMC-UHFFFAOYSA-N
[6]. The isobutyl substitution at C-7 is a critical structural determinant of its unique pharmacological profile, distinguishing it from classical xanthines like theophylline.
Metabolically, isbufylline undergoes extensive biotransformation in humans. Key phase I metabolites include:
Phase II metabolism yields glucuronidated derivatives such as 1,3-dimethyl-7-(2-hydroxymethyl-propyl)xanthine glucuronic acid (Urine Metabolite V-Gluc). Renal excretion is the primary elimination route, with 49% of the administered dose recovered as Metabolite I in urine, alongside smaller amounts of V-Gluc (9%) and 1,3-dimethyl-7-(2-carboxypropyl)xanthine (Metabolite IV, 5%) [1].
Table 1: Major Human Metabolites of Isbufylline
Metabolite Designation | Chemical Structure | Primary Location | % Excreted in Urine |
---|---|---|---|
I | 1-methyl-7-(2-hydroxy-2-methylpropyl)xanthine | Plasma/Urine | 49% |
V-Gluc | Glucuronidated hydroxymethyl derivative | Urine | 9% |
IV | 1,3-dimethyl-7-(2-carboxypropyl)xanthine | Urine | 5% |
The therapeutic use of xanthines dates to the early 20th century, with theophylline emerging as a cornerstone for respiratory diseases due to its bronchodilatory effects. However, its clinical utility was limited by a narrow therapeutic index, neuromuscular side effects, and cardiovascular stimulation. Structural optimization efforts focused on modifying the C-7 and N-1/N-3 positions to enhance efficacy while reducing toxicity.
Isbufylline was developed in the 1980s–1990s as part of a wave of second-generation xanthines. Its design strategically incorporated an isobutyl group at C-7 to improve lipid solubility and target affinity while reducing central nervous system (CNS) excitatory properties. Unlike theophylline, which non-selectively inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors, isbufylline's modifications were intended to enhance selectivity for pathways relevant to bronchospasm [3] [8]. This period also saw the development of other xanthine analogs (e.g., enprofylline), but isbufylline stood out for its potent effects on sensory nerve-mediated bronchoconstriction.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: